molecular formula C11H10O2S3 B14392627 Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate CAS No. 88048-82-2

Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate

Cat. No.: B14392627
CAS No.: 88048-82-2
M. Wt: 270.4 g/mol
InChI Key: PNPNKXZLBOZHNR-UHFFFAOYSA-N
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Description

Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate is a compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

88048-82-2

Molecular Formula

C11H10O2S3

Molecular Weight

270.4 g/mol

IUPAC Name

methyl 2-(thiophen-3-ylsulfanylmethyl)thiophene-3-carboxylate

InChI

InChI=1S/C11H10O2S3/c1-13-11(12)9-3-5-15-10(9)7-16-8-2-4-14-6-8/h2-6H,7H2,1H3

InChI Key

PNPNKXZLBOZHNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)CSC2=CSC=C2

Origin of Product

United States

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